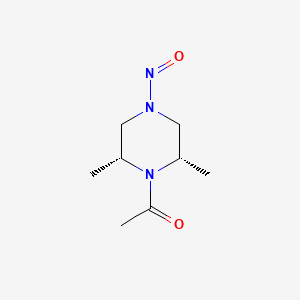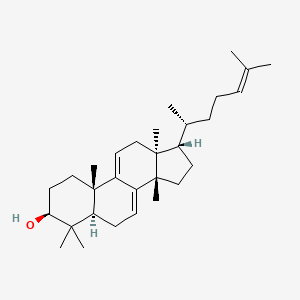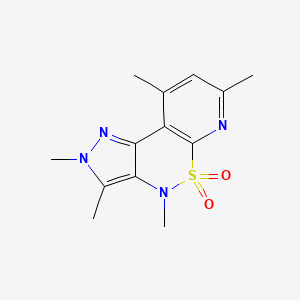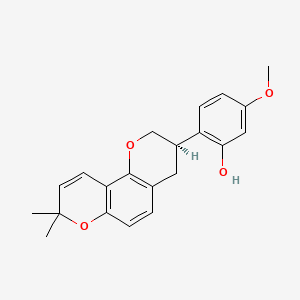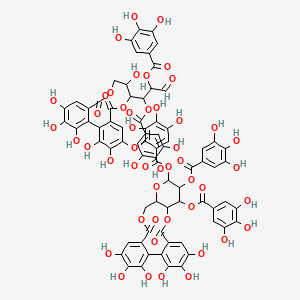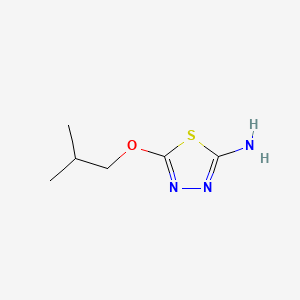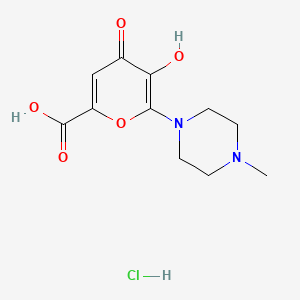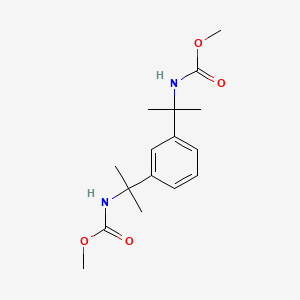
(-)-Fustin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Fustin: is a naturally occurring flavonoid found in various plants, particularly in the heartwood of Rhus verniciflua, commonly known as the lacquer tree. This compound is known for its yellow pigment and has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Fustin can be achieved through several methods. One common approach involves the use of chalcone intermediates. The synthetic route typically includes the following steps:
Condensation Reaction: A base-catalyzed condensation of 2-hydroxyacetophenone with benzaldehyde derivatives to form chalcones.
Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst to form flavanones.
Oxidation: The flavanone is then oxidized to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as the heartwood of Rhus verniciflua. The extraction process includes:
Grinding: The heartwood is ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using ethanol or methanol.
Purification: The extract is purified using chromatographic techniques to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Fustin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quercetin, a well-known flavonoid with potent antioxidant properties.
Reduction: Reduction of this compound can yield dihydrofustin.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation, respectively.
Major Products
Quercetin: Formed through oxidation.
Dihydrofustin: Formed through reduction.
Acetylated and Benzoylated Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (-)-Fustin is used as a precursor for the synthesis of various flavonoid derivatives. Its unique structure makes it a valuable compound for studying flavonoid biosynthesis and metabolism.
Biology
Biologically, this compound has been studied for its antioxidant properties. It scavenges free radicals and protects cells from oxidative stress, making it a potential candidate for anti-aging and neuroprotective therapies.
Medicine
In medicine, this compound exhibits anti-inflammatory and anticancer activities. It inhibits the production of pro-inflammatory cytokines and induces apoptosis in cancer cells. These properties make it a promising compound for developing new therapeutic agents.
Industry
Industrially, this compound is used as a natural dye due to its yellow pigment. It is also explored for its potential use in food preservation and cosmetics due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of (-)-Fustin involves several molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anticancer properties.
Kaempferol: Another flavonoid known for its anti-inflammatory and anticancer activities.
Myricetin: A flavonoid with potent antioxidant and anti-inflammatory properties.
Uniqueness of (-)-Fustin
This compound is unique due to its specific molecular structure, which allows it to undergo various chemical reactions and exhibit multiple biological activities. Its ability to act as a precursor for other flavonoids and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
17654-28-3 |
|---|---|
Fórmula molecular |
C15H12O6 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
(2S,3S)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m1/s1 |
Clave InChI |
FNUPUYFWZXZMIE-CABCVRRESA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


